N-benzyl-4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide
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Overview
Description
N-benzyl-4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a benzyl group, a cyano group, a tetrahydroisoquinoline moiety, an oxazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the oxazole ring, the introduction of the cyano group, and the coupling of the benzyl and sulfonamide groups. Common synthetic routes may involve:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or nitriles.
Introduction of the Cyano Group: This step may involve the use of reagents like cyanogen bromide or other cyanating agents.
Coupling Reactions: The final steps often involve coupling reactions such as Suzuki-Miyaura coupling to introduce the benzyl group and sulfonamide formation reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and sulfonamide groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-benzyl-4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities
Mechanism of Action
The mechanism of action of N-benzyl-4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide
- 1-Benzylpyrazole-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack one or more of these functional groups .
Properties
IUPAC Name |
N-benzyl-4-[4-cyano-5-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-30(18-20-7-3-2-4-8-20)35(32,33)24-13-11-22(12-14-24)26-29-25(17-28)27(34-26)31-16-15-21-9-5-6-10-23(21)19-31/h2-14H,15-16,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJIUZBWARWDKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCC5=CC=CC=C5C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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